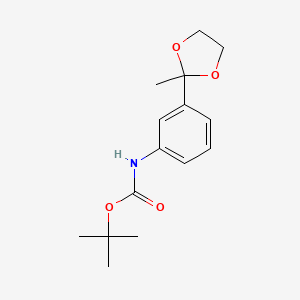

tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate

Übersicht

Beschreibung

tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate is an organic compound with the molecular formula C15H21NO4. It is a derivative of carbamate, featuring a tert-butyl group and a dioxolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate typically involves the reaction of 3-(2-methyl-1,3-dioxolan-2-yl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Properties

Recent studies have investigated the neuroprotective effects of tert-butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate in models of neurodegenerative diseases. For instance, it has been shown to possess protective effects against amyloid beta-induced toxicity in astrocytes, which is relevant for conditions like Alzheimer's disease. The compound acts by reducing pro-inflammatory markers such as TNF-α and decreasing oxidative stress in cell cultures .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its structure allows for modifications that can enhance biological activity or selectivity towards specific biological targets. For example, derivatives of this carbamate have been synthesized to explore their potential as inhibitors of β-secretase and acetylcholinesterase, which are key enzymes involved in Alzheimer's pathology .

Polymer Science

Polymerization Initiator

this compound can be utilized as an initiator in the polymerization of various monomers. Its stability and reactivity make it suitable for use in controlled radical polymerization techniques, leading to the development of polymers with tailored properties for applications in coatings and adhesives .

Thermal Stability Enhancer

Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit enhanced resistance to thermal degradation compared to unmodified counterparts .

Chemical Intermediate

Synthesis of Other Compounds

As a carbamate derivative, this compound is valuable in organic synthesis as a precursor for various chemical transformations. It can undergo reactions such as nucleophilic substitutions and hydrolysis to yield other functionalized compounds that are useful in pharmaceuticals and agrochemicals .

Table: Summary of Applications

| Application Area | Specific Use Cases | Benefits/Outcomes |

|---|---|---|

| Medicinal Chemistry | Neuroprotective agent against amyloid beta toxicity | Reduces TNF-α levels; protects astrocytes |

| Synthesis of bioactive derivatives | Potential inhibitors for Alzheimer's-related enzymes | |

| Polymer Science | Polymerization initiator | Enables controlled radical polymerization |

| Thermal stability enhancer | Improved thermal resistance and mechanical properties | |

| Chemical Intermediate | Precursor for organic synthesis | Facilitates production of functionalized compounds |

Wirkmechanismus

The mechanism of action of tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate: The parent compound.

This compound derivatives: Compounds with similar structures but different substituents on the aromatic ring or dioxolane ring.

Other carbamates: Compounds with similar carbamate functional groups but different aromatic or aliphatic substituents.

Uniqueness

This compound is unique due to the presence of both a tert-butyl group and a dioxolane ring, which confer specific chemical properties and reactivity. This combination of functional groups is not commonly found in other carbamate compounds, making it a valuable molecule for research and industrial applications.

Biologische Aktivität

tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate, with the molecular formula C15H21NO4, is a carbamate derivative notable for its potential biological activities. This compound features a unique structural arrangement that includes a tert-butyl group and a dioxolane ring, which may contribute to its reactivity and interactions with biological systems. This article provides an overview of its biological activity, synthesis methods, and potential applications based on current research findings.

The synthesis of this compound typically involves the reaction of 3-(2-methyl-1,3-dioxolan-2-yl)aniline with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is generally conducted in dichloromethane at room temperature for several hours to ensure complete conversion. The compound has a melting point of 63 °C and a molecular weight of 279.34 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the dioxolane ring may enhance the compound's binding affinity through stabilization effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Data Table: Biological Activity Overview

Case Studies

While direct case studies specifically involving this compound are scarce, related compounds have been studied extensively:

- Case Study 1 : A study on similar carbamate derivatives demonstrated significant inhibition of bacterial growth in vitro, suggesting potential applications in developing new antibiotics .

- Case Study 2 : Research into structurally related compounds indicated their ability to induce apoptosis in cancer cell lines, highlighting the need for further investigation into the anti-cancer properties of this compound .

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)20-13(17)16-12-7-5-6-11(10-12)15(4)18-8-9-19-15/h5-7,10H,8-9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAYVUSTMBNSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376942 | |

| Record name | tert-Butyl [3-(2-methyl-1,3-dioxolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-42-8 | |

| Record name | tert-Butyl [3-(2-methyl-1,3-dioxolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.